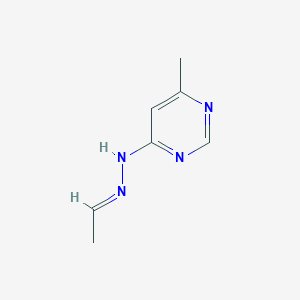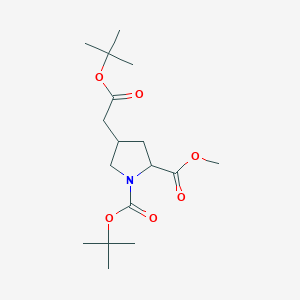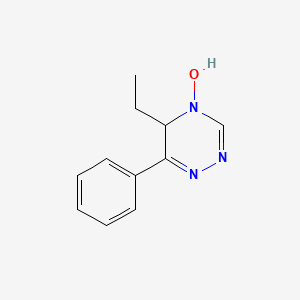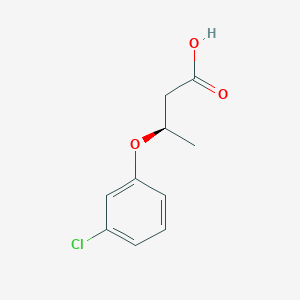![molecular formula C17H13F3OS B13099002 4-[3-Oxo-3-[3-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B13099002.png)
4-[3-Oxo-3-[3-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-Oxo-3-[3-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde is a complex organic compound characterized by the presence of a trifluoromethyl group, a thiobenzaldehyde moiety, and a ketone functional group The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-Oxo-3-[3-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Another method involves radical trifluoromethylation, where a trifluoromethyl group is introduced into the molecule through radical intermediates . This method is particularly useful for incorporating the trifluoromethyl group into complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods allow for the efficient and scalable production of complex organic compounds with high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-[3-Oxo-3-[3-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol or the thiobenzaldehyde moiety to a thiol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.
Aplicaciones Científicas De Investigación
4-[3-Oxo-3-[3-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable probe for studying biological systems and enzyme interactions.
Industry: Used in the development of advanced materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-[3-Oxo-3-[3-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The ketone and thiobenzaldehyde moieties can also participate in various biochemical reactions, influencing the compound’s overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydrophthalazine-1-carboxylate
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate
Uniqueness
4-[3-Oxo-3-[3-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C17H13F3OS |
|---|---|
Peso molecular |
322.3 g/mol |
Nombre IUPAC |
4-[3-oxo-3-[3-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde |
InChI |
InChI=1S/C17H13F3OS/c18-17(19,20)15-3-1-2-14(10-15)16(21)9-8-12-4-6-13(11-22)7-5-12/h1-7,10-11H,8-9H2 |
Clave InChI |
BJUMQKOREWBNPW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)CCC2=CC=C(C=C2)C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


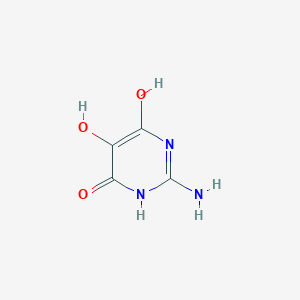
![8-(Benzyloxy)-1-hydrazinyl[1,2,4]triazino[4,5-a]indole](/img/structure/B13098926.png)

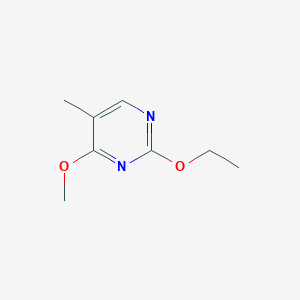
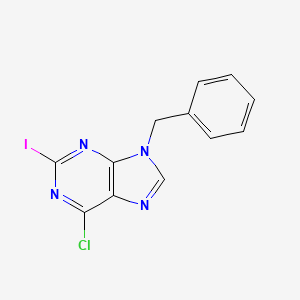
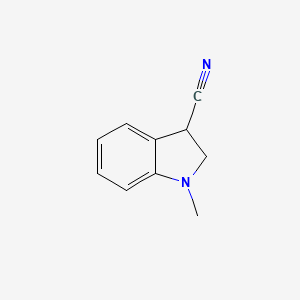
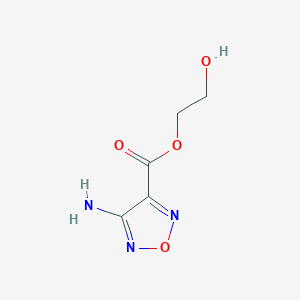
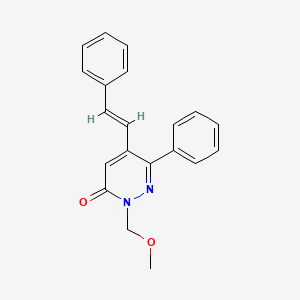

![5-(3-Methoxyphenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B13098990.png)
